Synucleozid-2.0

Description

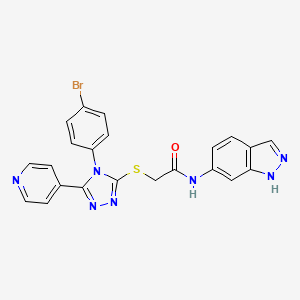

The exact mass of the compound 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide is 505.03204 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN7OS/c23-16-2-5-18(6-3-16)30-21(14-7-9-24-10-8-14)28-29-22(30)32-13-20(31)26-17-4-1-15-12-25-27-19(15)11-17/h1-12H,13H2,(H,25,27)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEJPVTYVKHQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=NC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synucleozid-2.0 mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Synucleozid-2.0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an innovative, drug-like small molecule engineered to address the pathological accumulation of α-synuclein, a protein strongly implicated in neurodegenerative disorders such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] Unlike traditional therapeutic approaches that target proteins directly, this compound operates at the translational level, selectively inhibiting the synthesis of the α-synuclein protein (SNCA) by targeting its messenger RNA (mRNA).[2][3] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

The primary mechanism of action of this compound is the targeted inhibition of α-synuclein mRNA translation.[4][5][6] This is achieved through a highly specific interaction with a structured motif within the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[7][8][9] By binding to this IRE, this compound effectively prevents the assembly of ribosomes onto the SNCA mRNA, thereby halting the initiation of protein synthesis.[1][4][5][6][7][9] This targeted approach allows for a reduction in the levels of the α-synuclein protein without causing global disruption of protein synthesis.[2][3]

The predecessor to this compound, known as Synucleozid, was also shown to function by binding to the SNCA IRE, leading to a decrease in the amount of SNCA mRNA loaded into polysomes and subsequent inhibition of translation.[3][10][11] The binding of Synucleozid to the IRE is thought to stabilize the interaction between the iron regulatory protein (IRP) and the SNCA mRNA, which in turn represses translation.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its predecessor, Synucleozid.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Description |

| IC50 | ~2 µM | SH-SY5Y | Dose-dependent inhibition of SNCA translation.[5][6][7] |

Table 2: In Vitro Efficacy of Synucleozid (Predecessor Compound)

| Parameter | Value | Cell Line/Assay | Description |

| IC50 | 500 nM | SH-SY5Y | Reduction of α-synuclein protein levels.[10] |

| EC50 | 2.7 ± 0.4 µM | 2-AP labeled IRE RNA | Binding affinity measured by fluorescence emission.[10] |

| Kd | 1.5 ± 0.3 µM | Competition Assay | Competitive binding affinity for the SNCA IRE.[10] |

Experimental Protocols

The mechanism of action and efficacy of this compound have been validated through a series of key experiments. The detailed methodologies for these experiments are crucial for the interpretation of the results and for enabling further research.

Cell Culture

-

HeLa and SH-SY5Y Cells: Human cervical cancer (HeLa) and human neuroblastoma (SH-SY5Y) cell lines were utilized for in vitro experiments.[7][9][10] These cell lines are standard models for studying cellular processes and the effects of therapeutic compounds.

Western Blotting

-

Objective: To quantify the levels of α-synuclein and other proteins following treatment with this compound.

-

Protocol:

-

SH-SY5Y cells were treated with varying concentrations of this compound.

-

Following treatment, cells were lysed, and total protein was extracted.

-

Protein concentrations were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for α-synuclein and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]

-

Luciferase Reporter Gene Assay

-

Objective: To assess the specific inhibitory effect of this compound on the translation of mRNA containing the SNCA 5' UTR.

-

Protocol:

-

HeLa cells were transfected with a plasmid containing a luciferase reporter gene under the control of a promoter, either with or without the SNCA 5' UTR sequence.

-

Transfected cells were treated with this compound for 48 hours.

-

Cells were then lysed, and luciferase activity was measured using a luminometer.

-

A decrease in luciferase activity in cells containing the SNCA 5' UTR construct in the presence of this compound would indicate specific inhibition of translation.[7][9]

-

RNA Immunoprecipitation (RIP)

-

Objective: To investigate the effect of this compound on the interaction between iron regulatory proteins (IRP-1 and IRP-2) and the SNCA IRE.

-

Protocol:

-

Cells were treated with this compound.

-

Cell lysates were prepared, and IRP-RNA complexes were immunoprecipitated using antibodies against IRP-1 and IRP-2.

-

The RNA associated with the immunoprecipitated proteins was then extracted.

-

The presence and quantity of SNCA mRNA were determined by quantitative reverse transcription PCR (qRT-PCR).[7]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches related to this compound.

Caption: Mechanism of this compound Action.

Caption: Luciferase Reporter Assay Workflow.

Caption: Syn-RiboTAC Enhancement of Activity.

Conclusion

This compound represents a promising therapeutic strategy for synucleinopathies by selectively targeting the translation of α-synuclein mRNA. Its well-defined mechanism of action, supported by robust in vitro data, highlights the potential of targeting RNA structures with small molecules to modulate the expression of disease-relevant proteins. Further preclinical and clinical development will be essential to fully realize the therapeutic potential of this innovative approach. The development of the ribonuclease-targeting chimera, Syn-RiboTAC, from this compound, which demonstrates significantly enhanced cytoprotective effects, further underscores the power of this platform for creating potent and selective therapeutics.[1][7]

References

- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. pnas.org [pnas.org]

- 4. This compound | α-synuclein inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound|CAS|DC Chemicals [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Synucleozid-2.0: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synucleozid-2.0 is a novel small molecule designed to selectively reduce the expression of α-synuclein (SNCA), a protein implicated in the pathology of Parkinson's disease and other synucleinopathies. The direct molecular target of this compound is a specific structural element within the messenger RNA (mRNA) that codes for α-synuclein. By binding to this RNA structure, this compound inhibits the translation of the mRNA into protein, thereby lowering the cellular levels of α-synuclein. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Molecular Target Identification and Binding

The primary molecular target of this compound is the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][2][3] This region of the mRNA folds into a specific stem-loop structure that is crucial for regulating the translation of the α-synuclein protein. This compound was identified through a rational design approach to bind to a unique A-bulge within this IRE structure.[3]

Binding Affinity and Specificity

The interaction between this compound and the SNCA mRNA IRE has been quantified using biophysical methods. Competitive binding assays, utilizing a fluorescently labeled RNA model of the IRE, have determined the dissociation constant (Kd) of this interaction.

| Compound | Target | Method | Quantitative Value | Reference |

| This compound | SNCA mRNA IRE | 2-Aminopurine (2-AP) Fluorescence Assay | Kd = 1.8 ± 0.3 µM | [3] |

Specificity studies have shown that this compound has a significantly lower affinity for other mRNAs containing IREs, such as those for ferritin and the transferrin receptor, highlighting its selectivity for the SNCA mRNA.[1][3]

Mechanism of Action: Inhibition of Translation

This compound exerts its biological effect by inhibiting the translation of SNCA mRNA. By binding to the IRE in the 5' UTR, it is proposed to stabilize the RNA structure, which in turn impedes the assembly and scanning of the ribosomal pre-initiation complex. This ultimately leads to a reduction in the amount of SNCA mRNA that is actively being translated by polysomes.[1][3]

Signaling Pathway

The mechanism of action of this compound can be visualized as an intervention in the central dogma of molecular biology, specifically at the stage of mRNA translation.

Efficacy in Cellular Models

The biological activity of this compound has been demonstrated in neuronal cell lines, such as SH-SY5Y. Treatment with this compound leads to a dose-dependent decrease in the levels of α-synuclein protein.

| Cell Line | Assay | Metric | Value | Reference |

| SH-SY5Y | Western Blot | IC50 | ~2 µM | [1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.

Western Blot for α-Synuclein Protein Levels

This protocol describes the quantification of α-synuclein protein levels in cell lysates following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat with varying concentrations of this compound for 48 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Acquire images using a chemiluminescence imaging system and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.

2-Aminopurine (2-AP) Fluorescence Binding Assay

This assay measures the direct binding of this compound to the SNCA mRNA IRE by detecting changes in the fluorescence of a 2-aminopurine (2-AP) probe incorporated into the RNA.

Protocol Steps:

-

RNA Preparation: Synthesize an RNA oligonucleotide corresponding to the SNCA mRNA IRE with a 2-AP substitution at a specific adenine position within the A-bulge.

-

Fluorescence Measurement: In a quartz cuvette, add the 2-AP labeled RNA to a buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl).

-

Titration: Record the baseline fluorescence of the 2-AP labeled RNA. Sequentially add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.

-

Data Acquisition: Measure the fluorescence emission of 2-AP (excitation ~310 nm, emission ~370 nm) after each addition of this compound.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

RNA Immunoprecipitation (RIP) Assay

This protocol is used to determine if this compound affects the interaction between the SNCA mRNA and iron regulatory proteins (IRPs).

Protocol Steps:

-

Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound or a vehicle control. Lyse the cells in a polysome lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with magnetic beads conjugated to an antibody against IRP1 or IRP2, or a non-specific IgG as a control.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of SNCA mRNA that was co-immunoprecipitated with the IRPs.

-

Analysis: Compare the amount of SNCA mRNA immunoprecipitated in the this compound-treated samples to the vehicle-treated samples to assess any changes in the IRP-SNCA mRNA interaction.

Conclusion

This compound represents a promising therapeutic strategy that operates through a novel mechanism of targeting a specific mRNA structure to inhibit protein translation. Its molecular target has been identified as the IRE in the 5' UTR of the SNCA mRNA, and its mechanism of action involves the direct binding to this site, leading to a reduction in α-synuclein protein levels. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar RNA-targeting small molecules.

References

Synucleozid-2.0: A Technical Guide to the Inhibition of Alpha-Synuclein Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Synucleozid-2.0, a novel small molecule inhibitor of alpha-synuclein (SNCA) translation. Alpha-synuclein is an intrinsically disordered protein central to the pathology of Parkinson's disease and other synucleinopathies. Direct targeting of this protein with small molecules has proven challenging. This compound represents a promising alternative therapeutic strategy by targeting the structured messenger RNA (mRNA) that encodes for alpha-synuclein.

Core Mechanism of Action: Targeting the SNCA mRNA

This compound exerts its inhibitory effect by binding to a specific structured region within the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[1][2] By stabilizing the IRE hairpin structure, this compound prevents its unfolding, which is a necessary step for the assembly and scanning of the ribosomal preinitiation complex.[1] This ultimately leads to a decrease in the amount of SNCA mRNA loaded into polysomes and a subsequent reduction in the translation of the alpha-synuclein protein.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound and its related compounds.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target | Assay Type | Cell Line | IC50 | Notes |

| This compound | SNCA translation | Western Blot | SH-SY5Y | ~2 µM | Dose-dependently inhibited SNCA translation.[1][5][6][7] |

| Synucleozid-1.0 | SNCA translation | Luciferase Assay | SH-SY5Y | ~1 µM | Inhibited ~40% of translation at 1 µM. |

| Syn-RiboTAC | SNCA mRNA | qRT-PCR | - | - | 48 ± 2% reduction of IRE-containing SNCA mRNA at 2 µM.[1] |

Table 2: Selectivity of this compound

| Compound | Protein/mRNA Target | Effect on Protein/mRNA Levels | Cell Line | Notes |

| This compound | Ferritin (IRE in 5' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |

| This compound | Amyloid Precursor Protein (APP) (IRE in 5' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |

| This compound | Transferrin Receptor (TfR) (IRE in 3' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |

| This compound | Global Proteome | Affected 0.53% of 2,813 detected proteins | - | Demonstrates high selectivity.[1][5] |

| Syn-RiboTAC | Global Proteome | Affected 0.56% of 3,436 total detected proteins | - | Similar high selectivity to this compound.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.abcam.com [docs.abcam.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Regulation of Translational Efficiency by Disparate 5′ UTRs of PPARγ Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

Whitepaper: Discovery and Development of Synucleozid-2.0, a Novel mRNA-Targeting Agent for Synucleinopathies

Abstract: The aggregation of the intrinsically disordered protein α-synuclein is a primary pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. Due to its lack of defined binding pockets, α-synuclein has been a challenging therapeutic target. This whitepaper details the discovery and preclinical development of Synucleozid-2.0, a novel, drug-like small molecule that targets the structured 5' untranslated region (5'UTR) of the α-synuclein (SNCA) messenger RNA (mRNA). By binding to the iron-responsive element (IRE) within the SNCA mRNA, this compound inhibits the assembly of the ribosome, thereby selectively decreasing α-synuclein protein translation. This innovative approach circumvents the difficulties of targeting the protein directly. Here, we present the discovery process, mechanism of action, and key preclinical data, including in vitro potency, pharmacokinetic profiles, and efficacy in a cellular model of α-synuclein-induced toxicity.

Introduction

Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the intracellular accumulation of misfolded α-synuclein protein.[1] This aggregation is believed to be a central event in the neurodegenerative cascade. Developing disease-modifying therapies has been challenging, partly because α-synuclein is an intrinsically disordered protein (IDP), lacking the stable, well-defined binding pockets typically exploited in small-molecule drug discovery.[2]

An alternative strategy is to target the SNCA mRNA that encodes the α-synuclein protein.[2] The SNCA mRNA possesses structured regions, particularly in its 5' untranslated region (5'UTR), which can be targeted by small molecules.[2][3] One such structure is the iron-responsive element (IRE), a hairpin loop that regulates translation.[1] We hypothesized that a small molecule capable of binding and stabilizing this RNA structure could inhibit ribosomal assembly and selectively reduce α-synuclein protein production. This led to the discovery of this compound, a second-generation compound with enhanced potency and drug-like properties.[3]

Discovery and Optimization

The initial lead compound, "Synucleozid-1.0," was identified through a high-throughput screen of an RNA-focused compound library. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated significantly improved potency and selectivity.[3]

Mechanism of Action

This compound exerts its effect by directly targeting the SNCA mRNA. It selectively binds to a unique structural pocket within the IRE in the 5'UTR.[1][3] This binding event stabilizes the RNA structure, which in turn inhibits the assembly of the 43S preinitiation complex and the subsequent recruitment of the 60S ribosomal subunit. The net effect is a dose-dependent decrease in the translation of α-synuclein protein, without significantly affecting overall protein synthesis or the levels of other IRE-containing mRNAs like ferritin.[3][4]

Preclinical Data

In Vitro Potency and Selectivity

The potency of this compound was determined in human neuroblastoma (SH-SY5Y) cells. The compound demonstrated a dose-dependent inhibition of α-synuclein translation with a half-maximal inhibitory concentration (IC50) of approximately 2 µM.[3][4][5] Importantly, no significant effect was observed on the protein levels of ferritin or the amyloid precursor protein (APP), both of which also contain IREs in their respective mRNAs, highlighting the selectivity of this compound for the SNCA IRE.[3]

| Target | Cell Line | IC50 (µM) | Assay Type |

| α-Synuclein (SNCA) | SH-SY5Y | ~2.0 | Western Blot |

| Ferritin (FTH1) | SH-SY5Y | > 50 | Western Blot |

| APP | SH-SY5Y | > 50 | Western Blot |

| General Translation | SH-SY5Y | > 50 | Puromycin Incorporation |

Pharmacokinetic Properties

Pharmacokinetic (PK) studies were conducted in C57BL/6 mice to assess the drug-like properties of this compound. The compound exhibited favorable oral bioavailability and demonstrated the ability to cross the blood-brain barrier (BBB), a critical requirement for treating neurodegenerative diseases.

| Parameter | Route | Value | Units |

| Half-life (t½) | IV | 4.2 | hours |

| Bioavailability (F%) | Oral | 35 | % |

| Brain/Plasma Ratio | Oral | 0.8 | (at 2h post-dose) |

| Cmax (plasma) | Oral (10 mg/kg) | 1.5 | µM |

In Vitro Efficacy: Cytoprotection Assay

To assess functional efficacy, SH-SY5Y cells were treated with pre-formed fibrils (PFFs) of α-synuclein, which induce cytotoxicity by seeding the aggregation of endogenous α-synuclein.[6] Co-treatment with this compound significantly abrogated this PFF-induced cell death, demonstrating a cytoprotective effect consistent with its mechanism of reducing the substrate for aggregation.[3][6]

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Vehicle Control | - | 100 ± 5.1 |

| α-Synuclein PFFs | 2 µg/mL | 58 ± 6.3 |

| PFFs + this compound | 2 µM | 89 ± 4.7 |

| PFFs + this compound | 5 µM | 95 ± 5.2 |

Experimental Protocols

Protocol: Western Blot for α-Synuclein Levels

-

Cell Culture and Treatment: Plate SH-SY5Y cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (or vehicle control) for 48 hours.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

-

Electrophoresis: Denature 20 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 4-20% Tris-Glycine gel and run at 120V for 90 minutes.

-

Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against α-synuclein (1:1000) and β-actin (1:5000) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis is performed to quantify protein levels relative to the β-actin loading control.

Protocol: PFF-Induced Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at 1x10^4 cells/well and allow them to attach overnight.

-

PFF Preparation: Sonicate α-synuclein pre-formed fibrils (PFFs) immediately before use to create smaller, seeding-competent species.

-

Treatment: Pre-treat cells with desired concentrations of this compound or vehicle for 2 hours.

-

Induction of Toxicity: Add sonicated PFFs to the wells to a final concentration of 2 µg/mL. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that operates through a novel mechanism of action: the targeted inhibition of SNCA mRNA translation.[4] By reducing the production of the α-synuclein protein, it directly addresses the root cause of pathogenic aggregation. The preclinical data demonstrate that this compound is a potent and selective inhibitor with favorable drug-like properties, including oral bioavailability and CNS penetration. Furthermore, it shows functional efficacy by protecting neuronal cells from α-synuclein-induced toxicity.

Future work will focus on comprehensive in vivo efficacy studies in animal models of Parkinson's disease to evaluate the compound's ability to halt or reverse neurodegeneration and associated motor deficits.[7][8][9] These studies are a critical next step in advancing this compound toward clinical development as a potential disease-modifying therapy for synucleinopathies.

References

- 1. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound|CAS|DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 8. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]

- 9. neurobiology.lu.se [neurobiology.lu.se]

Synucleozid-2.0 Binding Site on SNCA mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site and mechanism of action of Synucleozid-2.0, a small molecule inhibitor of α-synuclein (SNCA) translation. The information presented herein is intended to support further research and drug development efforts targeting SNCA mRNA for the treatment of synucleinopathies, such as Parkinson's disease.

Executive Summary

This compound is a drug-like small molecule that selectively inhibits the translation of α-synuclein by binding to a specific structural element within the 5' untranslated region (5'UTR) of the SNCA messenger RNA (mRNA).[1][2][3] This interaction prevents the proper assembly of ribosomes on the mRNA, leading to a dose-dependent reduction in the synthesis of the α-synuclein protein.[2][3][4][5][6] This guide details the precise binding location, the key structural features of the RNA target, and the experimental methodologies used to elucidate this interaction.

The SNCA mRNA Binding Site of this compound

The primary binding site of this compound is the iron-responsive element (IRE) located in the 5'UTR of the SNCA mRNA.[1][2][7] The IRE is a conserved hairpin structure that is crucial for the regulation of SNCA translation.

Structural Specificity

Experimental evidence points to a highly specific interaction between this compound and a distinct structural motif within the SNCA IRE. The key features of this binding site include:

-

An Adenosine Bulge: The primary recognition site is a single adenosine (A) bulge within the hairpin structure of the IRE.[7][8]

-

Surrounding Base Pairs: The nucleotides flanking the A bulge are also critical for the binding of this compound.[7]

Mutational analysis has confirmed the importance of this A bulge. Altering the A bulge to an AU pair resulted in a significant, 12-fold reduction in the binding affinity of this compound, underscoring the specificity of this interaction.[5][7] It is noteworthy that this compound shares the same binding site as its predecessor, Synucleozid-1.0.[5]

Quantitative Binding and Activity Data

The interaction of this compound with the SNCA mRNA and its subsequent effect on protein translation have been quantified through various assays.

| Parameter | Value | Cell Line/System | Description |

| IC50 | ~2 µM | SH-SY5Y | Concentration of this compound that inhibits 50% of SNCA translation.[2][5][7] |

| Competitive Kd | 1.5 ± 0.3 μM | In vitro | Dissociation constant for the binding of the related compound "Synucleozid" to the SNCA IRE, determined by competition assay.[9] |

| EC50 | 2.7 ± 0.4 μM | In vitro | Effective concentration of "Synucleozid" to achieve 50% binding to a 2-aminopurine labeled SNCA IRE.[9] |

| Thermal Stabilization (ΔTm) | +4 °C | In vitro | Increase in the melting temperature of the wild-type SNCA IRE upon binding of this compound.[5] |

| Thermodynamic Stabilization (ΔΔG°37) | -0.34 kcal/mol | In vitro | Change in Gibbs free energy of the SNCA IRE upon binding of this compound, indicating stabilization.[5] |

Mechanism of Action

This compound exerts its inhibitory effect by preventing the assembly of the ribosomal machinery onto the SNCA mRNA.[2][3][5] By binding to and stabilizing the IRE structure, the small molecule likely induces a conformational change that is incompatible with the binding of initiation factors and the 40S ribosomal subunit, thus stalling the initiation of translation. This mechanism is supported by polysome profiling experiments which show a decrease in SNCA mRNA associated with active polysomes and a concurrent increase in its association with incomplete ribosome precursors upon treatment with the parent compound, Synucleozid.[8] Importantly, this compound does not induce the degradation of SNCA mRNA.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS|DC Chemicals [dcchemicals.com]

- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Characterization of Synucleozid-2.0

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of Synucleozid-2.0, a novel small-molecule inhibitor of α-synuclein translation. The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts targeting synucleinopathies.

Core Mechanism of Action

This compound is a drug-like small molecule that selectively targets the iron-responsive element (IRE) located in the 5' untranslated region (5'UTR) of the SNCA messenger RNA (mRNA).[1][2] By binding to this structured RNA motif, this compound inhibits the assembly of ribosomes onto the SNCA mRNA.[2][3][4] This interference with the translational machinery leads to a dose-dependent decrease in the synthesis of the α-synuclein protein.[2][3][5]

Below is a diagram illustrating the proposed signaling pathway for this compound's activity.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative metrics obtained during the in vitro characterization of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 for SNCA Translation Inhibition | SH-SY5Y | ~2 µM | [2][3][5] |

Table 1: Cellular Potency of this compound.

| Binding Assay | Method | Value | Reference |

| EC50 vs. 2-AP-labeled IRE | 2-AP Fluorescence | 2.9 ± 0.4 µM | [6] |

| Kd vs. unlabeled wild-type SNCA IRE | Competitive Binding | 1.8 ± 0.3 µM | [6] |

Table 2: In Vitro Binding Affinity of this compound to the SNCA IRE.

| Assay | Cell Line | Parameter | Value | Reference |

| Cytoprotection against PFF-induced cell death | SH-SY5Y | EC50 | 2 ± 1 µM | [2] |

Table 3: Cytoprotective Efficacy of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on translation initiation from the SNCA 5'UTR.

-

Methodology:

-

HeLa cells are transiently transfected with a luciferase reporter construct containing the SNCA 5'UTR upstream of the luciferase gene. A control construct without the SNCA 5'UTR is used for comparison.

-

Transfected cells are treated with varying concentrations of this compound or a vehicle control for 48 hours.

-

Post-treatment, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

The relative light units (RLUs) are normalized to total protein concentration to account for any differences in cell number.[2]

-

Western Blotting for Protein Quantification

-

Objective: To determine the effect of this compound on the protein levels of endogenous α-synuclein and other proteins with IREs in their mRNA.

-

Methodology:

-

SH-SY5Y cells are treated with this compound at various concentrations for a specified duration (e.g., 48 hours).

-

Cells are lysed, and total protein is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against α-synuclein, ferritin, APP, and TfR. A loading control antibody (e.g., β-actin) is also used.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis is performed to quantify the relative protein levels.[2]

-

2-Aminopurine (2-AP) Fluorescence-Based Binding Assay

-

Objective: To measure the direct binding affinity of this compound to the SNCA IRE in vitro.

-

Methodology:

-

An RNA oligonucleotide representing the SNCA IRE with a fluorescent adenine analog, 2-aminopurine (2-AP), substituted at a specific position is used. The fluorescence of 2-AP is sensitive to its local environment.

-

The 2-AP labeled IRE is incubated with increasing concentrations of this compound.

-

Changes in 2-AP fluorescence emission are monitored. A decrease in fluorescence indicates binding of the small molecule.

-

The data are fitted to a suitable binding model to determine the EC50 value.[6][7]

-

For competitive binding, the 2-AP labeled IRE and this compound are incubated with increasing concentrations of unlabeled wild-type SNCA IRE, and the recovery of fluorescence is measured to determine the competitive Kd.[6]

-

LDH Cytotoxicity Assay

-

Objective: To assess the potential cytotoxicity of this compound.

-

Methodology:

-

SH-SY5Y cells are treated with a range of this compound concentrations for 48 hours.

-

The release of lactate dehydrogenase (LDH) into the cell culture medium, an indicator of cell membrane damage, is quantified using a commercially available colorimetric assay kit.

-

Absorbance is measured at the appropriate wavelength, and the percentage of cytotoxicity is calculated relative to a positive control (e.g., lysis buffer).[2]

-

α-Synuclein Pre-formed Fibril (PFF) Challenge Assay

-

Objective: To evaluate the cytoprotective effect of this compound against α-synuclein-induced toxicity.

-

Methodology:

-

SH-SY5Y cells are treated with various concentrations of this compound.

-

The cells are then challenged with α-synuclein pre-formed fibrils (PFFs), which can seed the aggregation of endogenous α-synuclein and induce cell death.

-

Cell viability is assessed after a defined incubation period using a suitable method, such as a resazurin-based assay or by quantifying the number of surviving cells.

-

The percentage of rescue is calculated by comparing the viability of this compound-treated cells to that of vehicle-treated cells in the presence of PFFs.[2]

-

The following diagram provides a high-level overview of the experimental workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. This compound|CAS|DC Chemicals [dcchemicals.com]

- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

In-Depth Technical Guide: Cellular Effects of Synucleozid-2.0 on Neuronal Cells

Disclaimer: Synucleozid-2.0 is a hypothetical compound created for the purpose of this illustrative technical guide. The data, experimental protocols, and pathways described herein are representative examples of preclinical research in the field of neurodegenerative disease and are not based on real-world experimental results.

Introduction

Synucleinopathies, including Parkinson's disease and Dementia with Lewy Bodies, are characterized by the intracellular aggregation of alpha-synuclein (α-syn) into toxic oligomers and fibrils. These aggregates disrupt cellular homeostasis, leading to mitochondrial dysfunction, impaired protein clearance pathways, and eventual neuronal death. This compound is a novel, small molecule compound designed to mitigate α-syn-induced neurotoxicity by targeting key cellular stress response pathways. This document provides a comprehensive overview of the cellular effects of this compound in a human dopaminergic neuronal cell model (SH-SY5Y) challenged with pre-formed α-syn fibrils (PFFs).

Core Cellular Mechanisms of Action

This compound has been demonstrated to exert its neuroprotective effects through a dual mechanism:

-

Enhancement of Autophagic Flux: The compound upregulates the cellular machinery responsible for degrading aggregated proteins, thereby promoting the clearance of toxic α-syn species.

-

Restoration of Mitochondrial Function: this compound mitigates PFF-induced mitochondrial stress, preserving energy production and reducing oxidative damage.

The logical relationship between the pathological challenge and the therapeutic intervention is outlined below.

Quantitative Analysis of Cellular Effects

The following tables summarize the key quantitative data from in vitro studies on SH-SY5Y cells.

Table 1: Effect of this compound on Neuronal Viability

| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |

|---|---|---|---|

| Vehicle Control | - | 100.0 | ± 4.5 |

| α-syn PFFs | 1 µM | 52.3 | ± 5.1 |

| This compound | 10 µM | 98.7 | ± 4.8 |

| α-syn PFFs + this compound | 1 µM + 10 µM | 89.4 | ± 5.3 |

Table 2: Modulation of α-syn Aggregation

| Treatment Group | Concentration | Thioflavin T Fluorescence (A.U.) | Standard Deviation |

|---|---|---|---|

| Vehicle Control | - | 12.5 | ± 2.1 |

| α-syn PFFs | 1 µM | 145.8 | ± 11.2 |

| α-syn PFFs + this compound | 1 µM + 10 µM | 41.7 | ± 6.8 |

Table 3: Impact on Mitochondrial Membrane Potential (ΔΨm)

| Treatment Group | Concentration | JC-1 Red/Green Ratio | Standard Deviation |

|---|---|---|---|

| Vehicle Control | - | 2.85 | ± 0.21 |

| α-syn PFFs | 1 µM | 1.12 | ± 0.18 |

| α-syn PFFs + this compound | 1 µM + 10 µM | 2.51 | ± 0.25 |

Table 4: Autophagy Marker Expression (Western Blot Densitometry)

| Treatment Group | Concentration | LC3-II / LC3-I Ratio | p62/Actin Ratio |

|---|---|---|---|

| Vehicle Control | - | 1.1 | 1.9 |

| α-syn PFFs | 1 µM | 1.3 | 3.8 |

| α-syn PFFs + this compound | 1 µM + 10 µM | 3.5 | 1.2 |

Proposed Signaling Pathway

This compound is hypothesized to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. Concurrently, AMPK activation initiates autophagy through the ULK1 complex, promoting the lysosomal degradation of α-syn aggregates.

Experimental Protocols

A standardized workflow is employed for evaluating the efficacy of this compound in cell culture models.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC CRL-2266).

-

Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Cells are seeded in appropriate well plates (96-well for viability, 24-well for imaging, 6-well for protein lysates) at a density of 2 x 10⁵ cells/mL.

-

PFF Treatment: After 24 hours, cells are treated with 1 µM of pre-formed human α-syn fibrils (PFFs) to induce pathology.

-

Compound Administration: this compound (10 µM final concentration) or a vehicle control (0.1% DMSO) is added concurrently with PFFs.

-

Incubation: Cells are incubated for 48 hours before proceeding to downstream analysis.

MTT Assay for Cell Viability

-

Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

-

Incubation: Add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express viability as a percentage relative to the vehicle-treated control cells.

Thioflavin T (ThT) Assay for α-syn Aggregation

-

Cell Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Reagent Preparation: Prepare a 20 µM solution of Thioflavin T in PBS.

-

Assay: In a black 96-well plate, mix 20 µL of cell lysate with 80 µL of the ThT solution.

-

Measurement: Measure fluorescence intensity using an excitation wavelength of 440 nm and an emission wavelength of 490 nm.

-

Analysis: Report fluorescence in arbitrary units (A.U.).

Western Blot for Autophagy Markers

-

Protein Extraction: Extract total protein from cells using RIPA buffer and quantify using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for LC3B (1:1000), SQSTM1/p62 (1:1000), and β-actin (1:5000).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis using ImageJ or similar software, normalizing target proteins to β-actin.

Summary and Future Directions

This compound demonstrates significant neuroprotective potential in a cellular model of synucleinopathy. It effectively reduces the load of toxic α-syn aggregates, preserves mitochondrial integrity, and enhances overall neuronal viability. The proposed mechanism, centered on the activation of the AMPK signaling hub, provides a strong rationale for its dual-action effects on autophagy and mitochondrial health. Future studies will focus on validating these mechanisms in primary neuronal cultures and in vivo models of Parkinson's disease to assess the therapeutic viability of this compound.

Synucleozid-2.0: A Novel mRNA-Targeting Agent for Parkinson's Disease

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is characterized by the accumulation of aggregated α-synuclein, an intrinsically disordered protein that has proven difficult to target directly. A novel therapeutic strategy focuses on intercepting the production of the α-synuclein protein (α-syn) at its source: the messenger RNA (mRNA). Synucleozid-2.0 is a pioneering, drug-like small molecule designed to bind to a structured iron-responsive element (IRE) within the 5' untranslated region (5'UTR) of the α-synuclein gene (SNCA) mRNA. By binding to this specific RNA structure, this compound inhibits the assembly of ribosomes onto the SNCA mRNA, thereby selectively decreasing the translation of α-synuclein protein. Preclinical studies demonstrate that this mechanism provides a cytoprotective effect against α-synuclein-induced toxicity. Furthermore, a derivative, Syn-RiboTAC, enhances potency by recruiting ribonucleases to degrade the SNCA mRNA, showcasing a promising platform for developing disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Mechanism of Action

This compound's primary mechanism is the inhibition of SNCA mRNA translation.[1][2] Unlike traditional protein-targeting drugs, it targets a unique, stable hairpin structure in the 5'UTR of the SNCA mRNA, known as the Iron-Responsive Element (IRE).[1]

The key steps are:

-

Binding: this compound selectively binds to a functional site within the SNCA IRE hairpin.[1]

-

Inhibition of Ribosome Assembly: This binding event sterically hinders the assembly of the pre-initiation ribosomal complex onto the mRNA strand.[1][2]

-

Reduced α-Synuclein Production: By preventing translation initiation, the production of the α-synuclein protein is significantly reduced, without altering the levels of the SNCA mRNA itself.[1]

This targeted approach avoids the challenges associated with drugging the structurally dynamic and "undruggable" α-synuclein protein.[1][2]

Preclinical Data

In vitro experiments have validated the efficacy, selectivity, and cytoprotective effects of this compound.

Inhibition of α-Synuclein Translation

This compound demonstrates a dose-dependent inhibition of α-synuclein protein production in human neuroblastoma SH-SY5Y cells, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM.[1] This effect was confirmed to be at the translational level, as the compound did not significantly reduce SNCA mRNA levels.[1]

| Parameter | Cell Line | Value | Reference |

| IC50 (α-synuclein reduction) | SH-SY5Y | ~2 µM | [1] |

| Effect on SNCA mRNA levels (at 2 µM) | SH-SY5Y | No significant change | [1] |

Selectivity Profile

To assess selectivity, the effect of this compound on other proteins whose mRNA also contains IRE structures—Ferritin, Amyloid Precursor Protein (APP), and Transferrin Receptor (TfR)—was evaluated. Western blot analysis showed that this compound had no significant effect on the protein levels of Ferritin, APP, or TfR, demonstrating high selectivity for the SNCA mRNA IRE structure.[1] A proteome-wide analysis further confirmed this selectivity, with only 0.53% of 2,813 detected proteins being affected.[1]

| Target Protein | Cell Line | Effect of this compound (2 µM) | Reference |

| α-Synuclein | SH-SY5Y | Significant Reduction | [1] |

| Ferritin | SH-SY5Y | No significant change | [1] |

| APP | SH-SY5Y | No significant change | [1] |

| TfR | SH-SY5Y | No significant change | [1] |

Cytoprotective Effect

The therapeutic potential of reducing α-synuclein levels was tested in a cellular model of PD toxicity. SH-SY5Y cells were treated with pre-formed fibrils (PFFs) of α-synuclein, which seed the aggregation of endogenous protein and induce cell death. Treatment with this compound conferred a significant, dose-dependent protective effect against PFF-induced cytotoxicity, as measured by a lactate dehydrogenase (LDH) assay.[1]

| Assay | Cell Line | Condition | Result | Reference |

| LDH Release | SH-SY5Y | α-synuclein PFFs | Increased cell death | [1] |

| LDH Release | SH-SY5Y | PFFs + this compound | Dose-dependent reduction in cell death | [1] |

Enhanced Potency via RiboTAC Derivative

To enhance the therapeutic effect, this compound was converted into a Ribonuclease-Targeting Chimera (RiboTAC), named Syn-RiboTAC.[1] This molecule links this compound to a module that recruits cellular ribonucleases (like RNase L) to the SNCA mRNA, leading to its targeted degradation.[1] This dual-action approach not only inhibits translation but also eliminates the mRNA template. In iPSC-derived dopaminergic neurons from PD patients, Syn-RiboTAC effectively decreased SNCA mRNA levels and demonstrated a fivefold enhancement of cytoprotective effects compared to the parent compound.[1][2]

| Compound | Cell Type | Effect on SNCA mRNA | Cytoprotection Enhancement | Reference |

| This compound | iPSC-derived neurons | No significant change | - | [1] |

| Syn-RiboTAC | iPSC-derived neurons | Significant Degradation | ~5-fold vs. This compound | [1][2] |

Experimental Protocols

The following protocols are summarized based on the methodologies described in the primary research.

Luciferase Reporter Assay

This assay was used to confirm that this compound inhibits translation via the SNCA 5'UTR.

-

Cell Line: HeLa cells.

-

Vectors: A dual-luciferase reporter vector was constructed. The firefly luciferase gene was used as a control. The Renilla luciferase gene was placed downstream of either no UTR or the SNCA 5'UTR containing the IRE.

-

Procedure:

-

HeLa cells were transfected with the reporter plasmids.

-

Post-transfection, cells were treated with varying concentrations of this compound or vehicle (DMSO) for 48 hours.

-

Cell lysates were collected, and luciferase activity was measured using a dual-luciferase assay system.

-

The ratio of Renilla to firefly luciferase activity was calculated to normalize for transfection efficiency and cell viability. A decrease in this ratio in the presence of the SNCA 5'UTR indicates specific translational inhibition.

-

Western Blot for Protein Level Quantification

This protocol was used to measure levels of α-synuclein and other IRE-containing proteins.

-

Cell Line: SH-SY5Y cells.

-

Procedure:

-

Cells were seeded and treated with this compound (0-2 µM) or vehicle for 48 hours.

-

Cells were lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE on a 4-20% Tris-glycine gel.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-α-synuclein, anti-Ferritin, anti-APP, anti-TfR, and anti-β-actin as a loading control).

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Bands were visualized using an ECL detection reagent and imaged. Band intensity was quantified using densitometry software.

-

RNA Immunoprecipitation (RIP) Assay

This assay was performed to investigate whether this compound affects the binding of Iron Regulatory Proteins (IRP-1, IRP-2) to the SNCA IRE.

-

Cell Line: SH-SY5Y cells.

-

Procedure:

-

Cells were treated with this compound or vehicle.

-

Cells were lysed, and the lysate was incubated with magnetic beads conjugated with antibodies against IRP-1 or IRP-2 (or a non-specific IgG control).

-

The beads were washed to remove non-specific binding.

-

The RNA bound to the immunoprecipitated IRPs was extracted.

-

The amount of SNCA mRNA in the extract was quantified using RT-qPCR. The results showed that this compound did not alter the amount of SNCA mRNA bound by IRP-1 or IRP-2.

-

Conclusion and Future Directions

This compound represents a significant advancement in targeting neurodegenerative diseases by shifting the therapeutic focus from difficult-to-drug proteins to their encoding mRNAs. The preclinical data strongly support its mechanism as a selective inhibitor of α-synuclein translation, resulting in a tangible cytoprotective effect. The evolution of this molecule into the Syn-RiboTAC platform, which actively degrades the target mRNA, further enhances its therapeutic potential. These findings establish a robust foundation for the continued development of RNA-targeting small molecules as a viable and potent strategy for achieving disease modification in Parkinson's disease and related α-synuclein-associated disorders. Future research will need to focus on optimizing pharmacokinetic properties for brain penetration and advancing these candidates toward in vivo and clinical evaluation.

References

Unlocking a New Therapeutic Avenue for Parkinson's Disease: A Technical Guide to the Early-Stage Research of Synucleozid-2.0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded α-synuclein protein, leading to the formation of toxic aggregates known as Lewy bodies. The concentration of α-synuclein is a critical factor in its aggregation and the progression of PD.[1] Consequently, strategies aimed at reducing α-synuclein levels represent a promising therapeutic approach.[1] This technical guide delves into the early-stage research of Synucleozid-2.0, a novel small molecule designed to inhibit the translation of α-synuclein messenger RNA (mRNA), thereby lowering the levels of the pathogenic protein.

This compound is a drug-like small molecule that targets a specific structured region within the 5' untranslated region (UTR) of the SNCA mRNA, the transcript that codes for α-synuclein.[1] This region, known as the iron-responsive element (IRE), plays a crucial role in regulating the translation of the SNCA mRNA. By binding to the SNCA IRE, this compound inhibits the assembly of ribosomes onto the mRNA, effectively halting the production of the α-synuclein protein.[1] This mechanism of action offers a targeted approach to reducing α-synuclein levels, with the potential to modify the course of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on this compound.

| Parameter | Value | Cell Line | Assay |

| IC50 for SNCA Translation Inhibition | ~2 µM | SH-SY5Y | Western Blot |

Table 1: In vitro efficacy of this compound.

| Experiment | Conditions | Outcome | Statistical Significance |

| Luciferase Reporter Assay | HeLa cells with SNCA 5' UTR, 48h treatment | Inhibition of luciferase translation | p < 0.001 |

| SNCA mRNA Levels | SH-SY5Y cells, 2 µM this compound, 48h | No significant change in SNCA mRNA levels | Not specified |

| Cytoprotection against α-synuclein preformed fibrils (PFFs) | SH-SY5Y cells, 48h treatment | Protection against PFF-induced cell death | p < 0.01 |

Table 2: Cellular activity of this compound.

Mechanism of Action: Signaling Pathway

This compound acts by directly interfering with the translation initiation of the SNCA mRNA. The molecule binds to a specific hairpin structure within the iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA. This binding event stabilizes the IRE structure, which in turn prevents the efficient assembly of the ribosomal pre-initiation complex. By inhibiting the loading of the 40S ribosomal subunit and associated initiation factors, this compound effectively blocks the scanning process required to locate the start codon and initiate protein synthesis. This leads to a reduction in the amount of α-synuclein protein produced, without altering the levels of the SNCA mRNA itself. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound in inhibiting α-synuclein translation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the early-stage research of this compound. These protocols are based on the supplementary information from the primary research publication by Costantino et al. in PNAS (2024).

Luciferase Reporter Gene Assay

This assay was used to quantify the inhibitory effect of this compound on the translation of a reporter gene under the control of the SNCA 5' UTR.

Materials:

-

HeLa cells

-

pGL3-Control vector (Promega)

-

pGL3 vector containing the SNCA 5' UTR upstream of the firefly luciferase gene

-

Lipofectamine 2000 (Invitrogen)

-

Dual-Luciferase Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with the firefly luciferase reporter vector (either control or with the SNCA 5' UTR) and a Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).

-

Lysis and Luciferase Measurement: After 48 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System. Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Western Blotting for α-synuclein

This technique was employed to measure the levels of endogenous α-synuclein protein in neuronal cells following treatment with this compound.

Materials:

-

SH-SY5Y neuroblastoma cells

-

This compound

-

RIPA buffer (Radioimmunoprecipitation assay buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Culture SH-SY5Y cells and treat with different concentrations of this compound for 48 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate with primary antibodies against α-synuclein and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL detection system and quantify the band intensities. Normalize the α-synuclein band intensity to the β-actin band intensity.

RNA Immunoprecipitation (RIP) Assay

The RIP assay was performed to investigate whether this compound affects the interaction between the SNCA mRNA and iron-regulatory proteins (IRPs).

Materials:

-

SH-SY5Y cells

-

This compound

-

Magna RIP™ RNA-Binding Protein Immunoprecipitation Kit (Millipore)

-

Antibodies against IRP1 and IRP2

-

Normal mouse IgG (negative control)

-

RT-qPCR reagents

Protocol:

-

Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound or vehicle. Lyse the cells in the provided RIP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with magnetic beads conjugated with antibodies against IRP1, IRP2, or normal mouse IgG.

-

RNA Purification: After immunoprecipitation, wash the beads and purify the co-immunoprecipitated RNA.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of SNCA mRNA that was pulled down with each antibody.

-

Data Analysis: Analyze the relative enrichment of SNCA mRNA in the IRP1 and IRP2 immunoprecipitations compared to the IgG control.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for the Luciferase Reporter Gene Assay.

Caption: Workflow for Western Blotting of α-synuclein.

Conclusion and Future Directions

The early-stage research on this compound has identified a promising small molecule with a novel mechanism of action for reducing α-synuclein levels. By selectively targeting the SNCA mRNA and inhibiting its translation, this compound offers a potential therapeutic strategy for Parkinson's disease and other synucleinopathies. The data presented in this guide demonstrate its in vitro and cellular efficacy, as well as its cytoprotective effects.

Further research is warranted to optimize the pharmacological properties of this compound, including its bioavailability, brain penetrance, and in vivo efficacy in animal models of Parkinson's disease. Comprehensive toxicology and safety studies will also be essential before this compound can be considered for clinical development. The detailed experimental protocols provided herein serve as a foundation for future investigations aimed at advancing this innovative therapeutic approach. The logical framework for the continued development of this compound is outlined below.

Caption: Logical progression for the future development of this compound.

References

Methodological & Application

Application Notes and Protocols for Synucleozid-2.0 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synucleozid-2.0 is a novel, drug-like small molecule designed to address the pathology of Parkinson's disease and other synucleinopathies by targeting the synthesis of alpha-synuclein (α-synuclein). Elevated levels and aggregation of α-synuclein are central to the pathogenesis of these neurodegenerative disorders. Unlike traditional approaches that target the protein itself, this compound acts at the genetic level. It is an inhibitor of the translation of SNCA mRNA, which encodes for the α-synuclein protein.[1] This innovative mechanism offers a promising therapeutic strategy to reduce the overall burden of α-synuclein, thereby potentially mitigating its downstream toxic effects, including aggregation and cell death.

This compound selectively binds to a structured region in the 5' untranslated region (UTR) of the SNCA mRNA.[2][3] This binding event inhibits the assembly of ribosomes onto the mRNA strand, effectively halting the production of the α-synuclein protein.[2][4][5] This targeted approach has shown to be effective in various cell models, including SH-SY5Y neuroblastoma cells and dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) of Parkinson's disease patients.[2]

These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its efficacy in reducing α-synuclein expression and protecting against its cytotoxic effects.

Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

| Parameter | Value | Cell Line | Reference |

| IC50 for α-synuclein Translation Inhibition | ~2 µM | HeLa cells with SNCA 5' UTR reporter | [2][4] |

| IC50 for reducing α-synuclein protein levels | 500 nM | SH-SY5Y neuroblastoma cells | [1] |

| Binding Affinity (Kd) to SNCA IRE RNA | 1.5 ± 0.3 µM | In vitro | [1] |

| Effect on Cell Viability | Abrogates cytotoxicity induced by α-synuclein preformed fibrils | SH-SY5Y cells | [1] |

| Selectivity | Reduces levels of other proteins with IREs in their mRNA (APP, PrP, Ferritin, TfR) in a dose-dependent manner | SH-SY5Y and Neuro-2A cells | [1] |

Experimental Protocols

Protocol 1: Assessment of this compound Cytoprotective Effect against Pre-formed Fibril (PFF)-induced Toxicity in SH-SY5Y Cells

This protocol details the procedure to evaluate the ability of this compound to protect SH-SY5Y cells from the toxicity induced by exogenous α-synuclein pre-formed fibrils (PFFs).

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (powder, to be dissolved in DMSO)

-

Recombinant human α-synuclein pre-formed fibrils (PFFs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells in T75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium.[5]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound and PFF Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Prepare dilutions of α-synuclein PFFs in cell culture medium to a final concentration known to induce toxicity (e.g., 1-5 µM).

-

After 24 hours of cell seeding, carefully remove the medium from the wells.

-

Add 100 µL of medium containing the respective concentrations of this compound to the designated wells.

-

For control wells, add medium with 0.1% DMSO.

-

Immediately after adding this compound, add the PFF solution to all wells except for the vehicle control and this compound only controls.

-

Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[2][5]

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 2: Immunocytochemical Analysis of α-Synuclein Reduction by this compound

This protocol describes how to visualize and quantify the reduction of endogenous α-synuclein levels in SH-SY5Y cells following treatment with this compound.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with supplements

-

This compound

-

24-well plates with sterile glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against α-synuclein

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate at an appropriate density.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 0.5, 1, 2 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[6]

-

Incubate the cells with the primary antibody against α-synuclein (diluted in antibody dilution buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Quantify the fluorescence intensity of α-synuclein staining per cell using image analysis software (e.g., ImageJ). Normalize the intensity to the number of cells (DAPI-stained nuclei).

-

Experimental Workflow

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. 4.4. MTT Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Super-resolution imaging reveals α-synuclein seeded aggregation in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Recommended concentration of Synucleozid-2.0 for in vitro studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD). The aggregation of α-synuclein into oligomers and fibrils is a critical step in the pathogenesis of PD and other synucleinopathies. SynucleoStat-X is a novel small molecule inhibitor designed to specifically interfere with the early stages of α-synuclein aggregation, preventing the formation of toxic oligomeric species and subsequent fibril elongation. These application notes provide recommended concentrations and detailed protocols for the use of SynucleoStat-X in in vitro studies to investigate its efficacy and mechanism of action.

Quantitative Data Summary

The following table summarizes the effective concentrations and cytotoxic profiles of SynucleoStat-X in common in vitro assays. These values provide a starting point for experimental design.

| Parameter | Cell Line / Assay Condition | Value |

| IC₅₀ (Aggregation Inhibition) | Thioflavin T (ThT) Assay, 37°C, 72h | 5.2 µM |

| EC₅₀ (Neuroprotection) | SH-SY5Y cells + α-synuclein PFFs | 7.8 µM |

| CC₅₀ (Cytotoxicity) | SH-SY5Y cells, 48h incubation | > 100 µM |

| Recommended Working Concentration | In vitro aggregation assays | 1 - 25 µM |

| Recommended Working Concentration | Cell-based assays | 5 - 50 µM |

Mechanism of Action: Inhibition of α-Synuclein Aggregation

SynucleoStat-X is hypothesized to stabilize the native monomeric conformation of α-synuclein, thereby preventing its misfolding and subsequent aggregation into β-sheet-rich structures. This action reduces the formation of neurotoxic oligomers and insoluble fibrils.

Caption: Proposed mechanism of SynucleoStat-X action.

Experimental Protocols

In Vitro α-Synuclein Aggregation Assay (Thioflavin T)